molecular formula C12H14N4O B1479864 2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2098054-61-4

2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Cat. No.: B1479864
CAS No.: 2098054-61-4
M. Wt: 230.27 g/mol
InChI Key: FPYANSHWYLFFBK-UHFFFAOYSA-N
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Description

2-(6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a fused imidazo[1,2-b]pyrazole scaffold, a privileged structure in drug discovery known for its diverse pharmacological potential. The incorporation of a saturated tetrahydro-2H-pyran ring enhances the molecular properties, potentially improving solubility and metabolic stability, making it an excellent precursor for developing novel therapeutic agents. Pyrazole and imidazole-based heterocycles are recognized as pharmacologically important active scaffolds present in a wide spectrum of biologically active compounds . Researchers can leverage this nitrile-functionalized intermediate for further synthetic elaboration, particularly in constructing molecules targeting various disease pathways. Heterocyclic compounds like this one are fundamental in modern anticancer and antiviral research, with over 85% of FDA-approved drugs containing heterocyclic motifs . This product is intended for use in laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[6-(oxan-4-yl)imidazo[1,2-b]pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-3-4-15-5-6-16-12(15)9-11(14-16)10-1-7-17-8-2-10/h5-6,9-10H,1-2,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYANSHWYLFFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN3C=CN(C3=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Coupling Reaction

A key step involves palladium-catalyzed cross-coupling to construct the heterocyclic framework with the tetrahydropyranyl substituent.

Parameter Details
Catalyst Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)·CH2Cl2
Base Potassium carbonate
Solvent System Mixture of water and N,N-dimethylformamide (DMF) (9:1)
Temperature 80 °C
Reaction Time 16 hours
Atmosphere Inert (argon)
Substrates 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 5-bromo-2-methyl-1H-indole
Yield Not explicitly stated but optimized for high conversion

This reaction facilitates the formation of a substituted pyrazole intermediate, which is crucial for subsequent cyclization steps.

Cyclization and Ring Closure

The imidazo[1,2-b]pyrazole core is constructed via cyclization reactions involving appropriate precursors such as pyrazolones or pyrazole derivatives under reflux or controlled temperature conditions with catalytic bases like piperidine in ethanol.

  • Example: Heating 3-methyl-1H-pyrazol-5(4H)-one derivatives with aldehydes or malononitrile in ethanol under reflux or room temperature with catalytic piperidine leads to heterocyclic ring formation.

Protection and Deprotection of Tetrahydropyranyl Group

  • The tetrahydropyranyl (THP) group is often introduced as a protecting group for hydroxyl functionalities and is stable under basic and neutral conditions.
  • Deprotection (removal of THP) is achieved by acid treatment, typically using aqueous hydrochloric acid (30%) in methanol at low temperatures (0–15 °C), stirring for 0.5 to 5 hours. This step is critical to prevent detachment or degradation of the tetrahydropyranyl ring during purification.

Purification and Isolation

  • After reaction completion, the product is precipitated by cooling the reaction mixture to approximately 20 °C and gradually adding water (80–120% by volume relative to acetonitrile).
  • The mixture is stirred for 6 to 24 hours to complete precipitation.
  • The solid product is isolated by filtration, washed with an acetonitrile-water mixture, and dried under reduced pressure at 50–60 °C to yield the purified compound.

Detailed Reaction Conditions and Data Table

Step Reagents/Conditions Temperature Time Notes Yield/Outcome
1. Pd-catalyzed coupling Pd(dppf)Cl2·CH2Cl2, K2CO3, DMF/H2O (9:1) 80 °C 16 h Inert atmosphere (argon) High conversion to pyrazole intermediate
2. Cyclization 3-methyl-1H-pyrazol-5(4H)-one, aldehyde, piperidine, ethanol Reflux or RT 2–4 h Catalytic base promotes ring closure Formation of imidazo[1,2-b]pyrazole core
3. THP deprotection 30% HCl (aq), methanol 0–15 °C 0.5–5 h Controlled acid hydrolysis to remove THP Clean deprotection without ring cleavage
4. Precipitation & isolation Cooling, water addition 20 °C 6–24 h Gradual water addition to precipitate product Pure solid isolated by filtration

Research Findings and Optimization Notes

  • The palladium-catalyzed coupling requires precise control of catalyst loading, typically 0.5–2 mol%, with 0.6–0.8 mol% preferred for optimal yield and minimal side reactions.
  • The reaction temperature is critical; maintaining 70 ± 3 °C during coupling ensures efficient conversion without decomposition.
  • The use of ammonia water (25%) as a base during precipitation and after deprotection helps stabilize the tetrahydropyranyl ring and prevent unwanted detachment.
  • The choice of solvent system (acetonitrile, methanol, DMF, water mixtures) is optimized for solubility and reaction kinetics.
  • Reaction times vary depending on the step but generally range from 1 to 16 hours, balancing conversion and purity.

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

Property Value Notes
Molecular Weight 278.15 g/mol Confirmed by multiple sources
Solubility 0.346–0.763 mg/ml in various solvents Soluble in polar organic solvents
Log P (octanol/water) ~1.08 (consensus) Moderate lipophilicity aiding purification
Stability Stable under basic and neutral conditions Sensitive to strong acid during deprotection
Functional Groups Nitrile, imidazo-pyrazole, tetrahydropyranyl Functional group compatibility critical in synthesis

Chemical Reactions Analysis

Types of Reactions

2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium cyanide, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include 2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile (CAS: 2098030-50-1) and 2-(6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile (CAS: 2097968-92-6). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Property 2-(6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile 2-(6-(Pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile 2-(6-(Pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Substituent at 6-position Tetrahydro-2H-pyran-4-yl (saturated oxygen-containing ring) Pyrazin-2-yl (aromatic nitrogen heterocycle) Pyridin-2-yl (aromatic nitrogen heterocycle)
Molecular Formula C₁₁H₁₃N₅O C₁₁H₈N₆ C₁₁H₉N₅
Polarity Higher (due to oxygen atom in tetrahydro-2H-pyran) Moderate (pyrazine’s electron-deficient nature) Moderate (pyridine’s basic nitrogen)
Hydrogen Bonding Potential for H-bonding via pyran oxygen Limited (pyrazine lacks H-bond donors) Limited (pyridine lacks H-bond donors)
Synthetic Pathway Likely involves cyclocondensation with tetrahydro-2H-pyran-4-yl reagents Synthesized via similar imidazo[1,2-b]pyrazole core formation Analogous methods with pyridinyl substituents

Key Findings :

This may improve pharmacokinetic properties in drug design . Pyrazin-2-yl and pyridin-2-yl substituents contribute to π-π stacking interactions in target binding but lack the conformational flexibility of the tetrahydro-2H-pyran group.

Reactivity :

  • The acetonitrile group in all three compounds serves as a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions).

Biological Relevance :

  • Pyridine- and pyrazine-substituted analogs have shown inhibitory activity against kinases (e.g., JAK2 or EGFR), suggesting the tetrahydro-2H-pyran variant could be optimized for similar targets with improved solubility .

Biological Activity

The compound 2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure

The compound features a unique structure comprising a tetrahydropyran ring and an imidazo[1,2-b]pyrazole moiety. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for pharmacological applications.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo[1,2-b]pyrazole, including the target compound, exhibit significant antimicrobial properties. Research by Bassyouni et al. (2012) demonstrated that certain derivatives showed promising results against various microbial strains, highlighting their potential as new antimicrobial agents.

Antioxidant Properties

The antioxidant capacity of this compound has also been explored. Boulebd et al. (2016) reported that imidazopyranotacrines, related to this compound, act as potent antioxidant agents, suggesting that the target compound may share similar properties and could be beneficial in oxidative stress-related conditions.

Inhibition of ALK5

The compound has been shown to interact with the ALK5 receptor, inhibiting its autophosphorylation. This action affects the TGF-β signaling pathway , which is crucial in various cellular processes including proliferation and differentiation. The inhibition of ALK5 by this compound suggests its potential role in therapeutic strategies for diseases involving TGF-β dysregulation.

The mechanism through which this compound exerts its effects involves:

  • Binding to ALK5 : The compound binds to the ALK5 receptor.
  • Inhibition of Autophosphorylation : This binding prevents autophosphorylation, thereby blocking downstream signaling pathways.
  • Impact on Cellular Functions : The resultant inhibition can lead to altered cellular functions associated with TGF-β signaling.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSignificant activity against various microbial strainsBassyouni et al., 2012
AntioxidantPotent antioxidant propertiesBoulebd et al., 2016
ALK5 InhibitionInhibits autophosphorylation affecting TGF-β signalingSchwärzer et al., 2021

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of imidazo[1,2-b]pyrazole derivatives, researchers synthesized several compounds and tested them against common bacterial strains. The results indicated that certain modifications to the imidazo[1,2-b]pyrazole scaffold enhanced antimicrobial potency significantly.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile, and how can experimental design minimize side products?

Answer:
The synthesis of this compound involves cyclocondensation of tetrahydro-2H-pyran-4-yl-substituted precursors with acetonitrile derivatives. Key steps include:

  • Precursor Selection : Use tetrahydro-2H-pyran-4-ylhydrazine and 2-cyanomethylimidazo[1,2-b]pyrazole intermediates (analogous to methods in imidazo-pyridazine systems) .
  • Design of Experiments (DoE) : Apply fractional factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, highlights statistical methods to reduce trial-and-error approaches, identifying critical variables like pH and reaction time .
  • Byproduct Mitigation : Monitor intermediates via HPLC-MS to track unwanted side reactions (e.g., over-alkylation).

Advanced: How can computational methods (e.g., DFT) predict the regioselectivity of reactions involving this compound’s imidazo[1,2-b]pyrazole core?

Answer:
Density Functional Theory (DFT) studies can model electronic and steric effects governing regioselectivity:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the imidazo-pyrazole ring. For example, used DFT to analyze charge distribution in similar heterocycles, correlating with experimental reactivity .
  • Transition-State Analysis : Calculate activation energies for competing pathways (e.g., C-3 vs. C-6 substitution) using software like Gaussian or ORCA. ICReDD’s reaction path search methods () integrate computational predictions with experimental validation .
  • Validation : Cross-check computational results with kinetic isotope effects (KIEs) or substituent-dependent reaction rates.

Advanced: How should researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Answer:
Contradictions often arise from assay variability or unaccounted structural modifications. Methodological solutions include:

  • Standardized Assays : Use orthogonal techniques (e.g., SPR for binding affinity vs. cellular viability assays) to confirm bioactivity, as in ’s interaction studies .
  • Structural Benchmarking : Compare crystallographic data (e.g., PDB entries like 4UB for imidazo-pyrazine analogs) to verify substituent conformations .
  • Meta-Analysis : Apply multivariate regression to published datasets, isolating variables like solvent or cell-line specificity (see ’s statistical frameworks) .

Basic: What analytical techniques are most effective for characterizing the purity and stability of this compound under varying storage conditions?

Answer:

  • Purity Assessment : Use reversed-phase HPLC with UV/Vis detection (λ = 254 nm) and confirm via 1^1H/13C^13C NMR (e.g., as in ’s spectral data) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. ’s safety guidelines recommend inert-atmosphere storage to prevent hydrolysis of the acetonitrile group .
  • Crystallography : Single-crystal X-ray diffraction to confirm molecular conformation and detect polymorphic transitions.

Advanced: How can researchers design a scalable reactor system for continuous-flow synthesis of this compound?

Answer:
Scale-up challenges include mass transfer limitations and exothermicity. Solutions involve:

  • Microreactor Design : Use segmented flow reactors to enhance mixing, as per CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .
  • In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
  • Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify downstream purification .

Advanced: What strategies can reconcile discrepancies between computational predictions and experimental yields in its catalytic functionalization?

Answer:

  • Error Source Identification : Compare DFT-predicted activation energies with experimental Arrhenius plots to detect overlooked intermediates (e.g., solvent-coordinated species) .
  • Catalyst Screening : Employ high-throughput robotic platforms (e.g., Chemspeed) to test >100 ligand/metal combinations, guided by computational descriptors .
  • Multivariate Analysis : Use partial least squares (PLS) regression to correlate steric/electronic parameters (e.g., Tolman cone angles) with yield data .

Basic: What safety protocols are critical when handling this compound’s nitrile group in large-scale reactions?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile-resistant gloves and full-face respirators, as cyanide release is possible under acidic conditions (see ’s hazard codes) .
  • Waste Management : Neutralize reaction quenches with FeSO₄/K₂CO₃ to convert residual cyanides to non-toxic ferrocyanides .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters, adhering to ’s advanced lab safety regulations .

Advanced: How can solvent effects on the compound’s reactivity be systematically studied to improve reaction selectivity?

Answer:

  • Solvent Parameterization : Use Kamlet-Taft or Hansen solubility parameters to rank solvents by polarity/polarizability. ’s solvent screening for imidazo-pyridines provides a template .
  • Kinetic Profiling : Measure rate constants in 10+ solvents (e.g., DMSO, THF, MeCN) and correlate with solvent descriptors via linear free-energy relationships (LFERs) .
  • Machine Learning : Train models on solvent databases (e.g., Open Reaction Database) to predict optimal media for new reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 2
2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

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